Product packaging for Cbz-N-methyl-D-norvaline(Cat. No.:)

Cbz-N-methyl-D-norvaline

Cat. No.: B12310893
M. Wt: 265.30 g/mol
InChI Key: OAQJUVKEWIMVQV-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Protected Amino Acids and Peptidomimetics

Cbz-N-methyl-D-norvaline belongs to the class of protected amino acids. In peptide synthesis, the amine and carboxyl groups of amino acids are highly reactive. To control the formation of peptide bonds in a specific sequence, certain reactive groups must be temporarily blocked or "protected." The "Cbz" in this compound stands for the benzyloxycarbonyl group, a commonly used protecting group for the amine functionality. This group provides stability during chemical reactions and can be selectively removed under specific conditions, a crucial step in the stepwise construction of peptides. smolecule.com

The compound is also a key building block in the field of peptidomimetics. Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased potency. researchgate.netsigmaaldrich.com The incorporation of non-natural amino acids like this compound into peptide chains is a common strategy to create these improved therapeutic candidates. mdpi.com

Stereochemical Significance of the D-Configuration and N-Methylation in Peptide Chemistry

The "D" in this compound refers to its stereochemistry. Amino acids, with the exception of glycine (B1666218), are chiral molecules, meaning they exist in two mirror-image forms: L- and D-isomers. numberanalytics.com While L-amino acids are the predominant form found in naturally occurring proteins, the incorporation of D-amino acids into synthetic peptides has profound consequences. jpt.compsu.edu Peptides containing D-amino acids are often more resistant to degradation by proteases, the enzymes that break down proteins, which primarily recognize and cleave peptide bonds between L-amino acids. jpt.comfrontiersin.org This increased stability can significantly prolong the half-life of peptide-based drugs in the body. numberanalytics.com Furthermore, the D-configuration can induce specific conformational constraints on the peptide backbone, influencing its three-dimensional structure and, consequently, its biological activity. psu.edursc.org

The "N-methyl" modification, where a methyl group is attached to the nitrogen atom of the amino acid's backbone, further enhances the compound's utility. N-methylation serves several important purposes in peptide chemistry. It can increase a peptide's resistance to enzymatic degradation and improve its ability to cross cell membranes. researchgate.netmdpi.com This modification also restricts the conformational flexibility of the peptide backbone, which can lead to a more defined three-dimensional structure and potentially higher binding affinity and selectivity for its biological target. mdpi.comnih.gov The removal of the amide proton through N-methylation eliminates a hydrogen bond donor, which can significantly alter the secondary structure of a peptide. mdpi.com

Overview of Research Trajectories and Interdisciplinary Applications

The unique combination of a D-configuration and N-methylation makes this compound a valuable reagent in various research areas. Its primary application lies in the synthesis of novel peptides and peptidomimetics with tailored properties. Researchers utilize this compound to investigate structure-activity relationships, aiming to understand how specific structural modifications influence the biological function of a peptide. mdpi.com

For instance, this compound has been incorporated into the synthesis of inhibitors for enzymes like the SARS-CoV-2 main protease, a critical target for antiviral drug development. nih.gov Its use allows for the exploration of how the size, shape, and stereochemistry of the amino acid at a particular position affect the inhibitor's potency. The compound is also employed in the development of antimicrobial peptides, where the introduction of D-amino acids and N-methylation can enhance stability and activity. mdpi.com Beyond infectious diseases, research extends to areas like cancer therapy, where modified peptides are being investigated as potential therapeutics. numberanalytics.com

The synthesis of this compound itself involves established chemical methods. Typically, the process begins with the protection of the amino group of D-norvaline with benzyloxycarbonyl chloride, followed by methylation of the nitrogen atom. smolecule.com The resulting compound is then purified for use as a building block in further synthetic endeavors.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC14H19NO4
Molecular Weight265.30 g/mol
CAS Number177659-79-9

Note: The table is populated with data for this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO4 B12310893 Cbz-N-methyl-D-norvaline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-7-12(13(16)17)15(2)14(18)19-10-11-8-5-4-6-9-11/h4-6,8-9,12H,3,7,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAQJUVKEWIMVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Cbz N Methyl D Norvaline and Its Analogues

Classical Protecting Group Strategies and Optimization

The synthesis of Cbz-N-methyl-D-norvaline typically begins with the protection of the amino and carboxyl groups of D-norvaline, followed by N-methylation. The choice of protecting groups and the optimization of their introduction and removal are critical for an efficient synthesis.

Enantiospecific Cbz-Protection of Norvaline Derivatives

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the amino function in peptide synthesis. nih.gov Its introduction is typically achieved by reacting the amino acid with benzyl (B1604629) chloroformate under basic conditions. The Cbz group is stable under various reaction conditions but can be readily removed by catalytic hydrogenation, which is a mild and efficient method. researchgate.netorganic-chemistry.org

The enantiospecificity of the Cbz-protection step is crucial to avoid racemization of the chiral center. The use of the 9-phenyl-9-fluorenyl (Pf) group as a nitrogen protecting group has been shown to be highly effective in preventing racemization of α-amino compounds during synthesis. nih.gov

Table 1: Conditions for Cbz-Protection of Amino Acids

ReagentBaseSolventTemperatureYield (%)Reference
Benzyl ChloroformateSodium HydroxideWater/Dioxane0 °C to RT>90 chemicalbook.com
Benzyl ChloroformateTriethylamineDichloromethane (B109758)0 °C to RTHigh beilstein-journals.org
O-alkyl S-(pyridin-2-yl)carbonothiolates-AirRoom TemperatureGood organic-chemistry.org

Note: This table presents a selection of common conditions and is not exhaustive.

Regioselective N-Methylation Techniques for Protected Amino Acids

The N-methylation of a protected amino acid is a key step in the synthesis of this compound. A common and broadly applied method involves the use of sodium hydride and methyl iodide. cdnsciencepub.commonash.edu This method is effective for N-acyl and N-carbamoyl amino acids. monash.edu To prevent side reactions such as esterification, the carboxyl group is often protected, for instance, as a benzyl ester, which can be later removed by hydrogenolysis. monash.edu

Another approach for N-methylation involves the use of a sulfonamide protecting group, such as the o-nitrobenzenesulfonyl (o-NBS) group. This three-step procedure, compatible with solid-phase peptide synthesis (SPPS), includes sulfonylation, methylation, and desulfonylation. nih.gov Recent optimizations of this method have significantly reduced the reaction time. nih.gov

Regioselective N-methylation can also be achieved on a solid support using a specialized resin. For instance, a resin with a 2-(ortho-nitrophenyl)ethanal linker has been used for the on-resin synthesis of N-mono-methylated polyamine spider toxins. nih.gov

Table 2: Reagents for N-Methylation of Protected Amino Acids

Methylating AgentBaseProtecting GroupYield (%)Reference
Methyl IodideSodium HydrideBocHigh cdnsciencepub.com
Methyl IodideSilver OxideBoc, Phthaloyl- monash.edu
Diazomethane-NosylQuantitative monash.edu
Dimethyl SulfatePotassium Hydroxide, Tetrabutylammonium hydrogen sulfateBocLow monash.edu

Note: Yields can vary depending on the specific substrate and reaction conditions.

Asymmetric Synthesis and Enantioselective Approaches

Asymmetric synthesis provides a direct route to enantiomerically pure this compound, avoiding the need for resolution of a racemic mixture.

Chiral Pool Synthesis Utilizing D-Norvaline Precursors

The chiral pool approach utilizes readily available enantiopure starting materials, such as D-norvaline, to synthesize the target molecule. researchgate.netbaranlab.orgtcichemicals.com D-norvaline can be obtained through chemical synthesis from n-valeric acid, involving steps like bromination, amination, and resolution. google.com It serves as a crucial intermediate for various biologically active compounds. researchgate.net The synthesis of complex natural products has been achieved using D-norvaline as a starting material. researchgate.net

Diastereoselective and Enantioselective Transformations towards this compound

Diastereoselective and enantioselective methods are powerful tools for establishing the desired stereochemistry. One approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. researchgate.net Another strategy is the asymmetric hydrogenation of dehydroamino acid derivatives, which can provide high enantiomeric excess. researchgate.netrenyi.hu

Biocatalysis offers a sustainable alternative for the synthesis of N-substituted α-amino acids. nih.govd-nb.info Imine reductases (IREDs) and reductive aminases (RedAms) have been employed for the reductive amination of α-keto esters to produce N-substituted α-amino esters with high conversion and excellent enantioselectivity. nih.govd-nb.info While many enzymes show a preference for the L-(S)-enantiomer, efforts are ongoing to develop biocatalysts for the synthesis of D-amino acid derivatives. nih.gov

Table 3: Examples of Asymmetric Transformations for Amino Acid Synthesis

Reaction TypeCatalyst/ReagentSubstrateProduct Diastereomeric/Enantiomeric ExcessReference
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexesDehydroamino acid derivativeHigh researchgate.net
Reductive AminationImine Reductase (IRED)α-ketoester and amineHigh conversion, excellent enantioselectivity nih.govd-nb.info
AlkylationChiral Glycine EnolateAlkyl halideHigh diastereoselectivity researchgate.net

Modern Protocol Development and Process Intensification

Modern synthetic chemistry aims to develop more efficient, sustainable, and scalable processes. Process intensification techniques, such as microwave-assisted synthesis and continuous-flow chemistry, are being increasingly applied to peptide synthesis. rsc.orgvapourtec.comrsc.org

Microwave irradiation has been shown to accelerate the deprotection of Cbz and benzyl groups. researchgate.net Continuous-flow solid-phase peptide synthesis (SPPS) offers several advantages, including reduced solvent usage and the elimination of reagent channeling. vapourtec.com The development of green solvent systems, such as N-formylmorpholine/anisole, further enhances the sustainability of SPPS. rsc.org Automated peptide synthesizers are also available, enabling the rapid production of peptides on a larger scale. vapourtec.com These advancements in process intensification are crucial for the efficient and cost-effective production of this compound and its analogues for research and potential therapeutic applications. nih.gov

Microwave-Assisted Synthetic Procedures for Derivatization

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. nih.govresearchgate.net This technology is particularly advantageous for the derivatization of complex molecules like protected amino acids.

The derivatization of this compound can involve various transformations, such as modifications of the carboxylic acid terminus (e.g., amidation, esterification) or cleavage of the Cbz (benzyloxycarbonyl) protecting group to allow for further functionalization at the nitrogen atom. Microwave irradiation facilitates these processes by promoting rapid and uniform heating of the reaction mixture. nih.gov

One key derivatization step for Cbz-protected amino acids is the removal of the Cbz group. Microwave-assisted catalytic transfer hydrogenation provides a rapid and efficient method for this deprotection. researchgate.net For instance, the deprotection of various N-Cbz protected amines has been achieved in minutes using Pd/C as a catalyst in isopropanol, with ammonium (B1175870) formate (B1220265) serving as the hydrogen source. researchgate.net This rapid cleavage is beneficial for synthesizing peptides or other derivatives where the amine needs to be accessible for subsequent coupling reactions. researchgate.net

Furthermore, microwave assistance has been successfully applied to the synthesis of peptide bonds and other amide linkages. Research has shown that the coupling of N-Cbz amino acids with other amines or amino acid esters can be significantly expedited. For example, the synthesis of 5-substituted benzotriazole (B28993) amides from the corresponding acid chloride and various amines showed improved yields and drastically reduced reaction times under microwave irradiation compared to conventional refluxing. researchgate.net This approach could be extrapolated to the synthesis of various amide derivatives of this compound.

Table 1: Comparison of Conventional vs. Microwave-Assisted Amide Synthesis

ReactantsMethodReaction TimeYield (%)Reference
Benzotriazole-5-carbonyl chloride + 2-methylanilineConventional3-4 hours72% researchgate.net
Benzotriazole-5-carbonyl chloride + 2-methylanilineMicrowave (180 W)4 minutes83% researchgate.net
Benzotriazole-5-carbonyl chloride + n-butylamineConventional3-4 hours65% researchgate.net
Benzotriazole-5-carbonyl chloride + n-butylamineMicrowave (180 W)5 minutes85% researchgate.net
Benzotriazole-5-carbonyl chloride + benzylamineConventional3-4 hours70% researchgate.net
Benzotriazole-5-carbonyl chloride + benzylamineMicrowave (180 W)3 minutes93% researchgate.net

The data clearly illustrates the advantages of microwave irradiation, offering a pathway to efficiently create libraries of this compound analogues for further study.

Enzymatic Resolution and Biocatalytic Pathways for Enantiomeric Purity

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules for pharmaceutical applications. Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers highly selective and environmentally benign pathways to resolve racemic mixtures or conduct asymmetric syntheses. unipd.it

For N-acylated amino acids like this compound, enzymatic methods can be employed to selectively process one enantiomer from a racemic mixture, a process known as kinetic resolution.

Lipase-Catalyzed Resolutions: Lipases are a versatile class of enzymes in organic synthesis, capable of catalyzing reactions in non-aqueous media. unipd.it Lipases such as Candida antarctica lipase (B570770) B (CAL-B) have been shown to be effective in the enantioselective aminolysis of N-Cbz amino acid esters. whiterose.ac.uk In such a resolution, the enzyme would selectively catalyze the reaction of the ester of one enantiomer (e.g., this compound methyl ester) with an amine, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. CAL-B has also been used to catalyze the aminolysis of various methyl esters with propargylamine (B41283) to furnish propargyl amides, a useful functional group for further modification via click chemistry. whiterose.ac.uk

Acylase-Mediated Hydrolysis: Another well-established method is the enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. acs.org In a typical resolution of a racemic mixture of N-acyl amino acids, the enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, while the D-enantiomer remains acylated. The resulting free L-amino acid and the unreacted N-acyl-D-amino acid can then be separated. While this compound features a carbamate (B1207046) rather than a simple acyl group, specific hydrolases have been developed that can act on Cbz-protected amino acids. researchgate.net For example, enzymes from Burkholderia phenazinium and Sphingomonas paucimobilis have been identified that selectively hydrolyze the N-carbobenzyloxy (Cbz) group from D- or L-amino acids. researchgate.net

Transaminase-Based Asymmetric Synthesis: A more advanced approach involves the use of transaminase (TA) enzymes for the asymmetric synthesis of chiral amines from prochiral ketones. acs.org This method could be envisioned for producing the core structure of D-norvaline derivatives. A keto-acid precursor could be aminated using a D-amino acid transaminase (D-TA) to stereoselectively install the amine group, yielding the desired D-enantiomer with high enantiomeric excess. acs.org Following the asymmetric amination, standard chemical steps would be used to introduce the N-methyl and Cbz groups. Engineered transaminases have expanded the substrate scope beyond natural keto acids, making this a powerful tool for creating unnatural amino acids. acs.orggoogle.com

Table 2: Examples of Biocatalytic Methods for Enantiomeric Purity

Enzyme ClassEnzyme ExampleSubstrate TypeTransformationKey FindingReference
LipaseCandida antarctica Lipase B (CAL-B)N-Cbz-glutamic acid diestersAminolysis100% selectivity for formation of the α-amide product with n-pentylamine. whiterose.ac.uk
LipaseCandida antarctica Lipase B (CAL-B)Racemic 2-methylbutyrateAminolysis with benzylamineKinetic resolution produced the (R)-amide with 78% e.e. whiterose.ac.uk
HydrolaseCbz-deprotecting enzyme (Burkholderia phenazinium)Cbz-protected amino acidsHydrolysis of Cbz-groupSelective hydrolysis of the protecting group, enabling resolution. researchgate.net
TransaminaseEngineered Imine Reductase (IRED)Cyclic iminesAsymmetric reductive aminationProvides access to enantiomerically pure secondary amines. acs.org
TransaminaseD-amino acid oxidase / TransaminaseRacemic GlufosinateDeracemizationTwo-enzyme cascade to convert the R-enantiomer to the S-enantiomer. acs.org

These biocatalytic strategies represent highly effective and specific methods for ensuring the enantiomeric integrity of this compound and its analogues, a critical requirement for their application in fields such as drug development.

Applications of Cbz N Methyl D Norvaline in Advanced Organic Synthesis

Strategic Role as a Chiral Building Block

The fixed stereochemistry and modified backbone of Cbz-N-methyl-D-norvaline make it a powerful chiral building block. Its incorporation into larger molecules allows for precise control over three-dimensional architecture, which is critical for biological activity and material properties.

Incorporation into Peptide Synthesis for Enhanced Properties

The introduction of this compound into peptide chains is a key strategy for enhancing their pharmacological profiles. Standard peptides often suffer from poor metabolic stability and low bioavailability. The structural modifications inherent in this compound help to overcome these limitations. nih.govlongdom.orgmdpi.com

Proteolytic Stability: The N-methyl group on the amide backbone sterically hinders the approach of proteolytic enzymes, which are responsible for degrading peptides in vivo. nih.gov This substitution effectively shields the adjacent peptide bond from cleavage, significantly increasing the peptide's half-life. nih.govnih.gov Furthermore, the presence of a non-natural D-amino acid configuration provides an additional layer of defense, as proteases are typically specific for L-amino acid residues. nih.gov

Conformational Control: N-methylation reduces the hydrogen-bonding capacity of the amide nitrogen and influences the rotational barrier of the peptide bond. nih.govnsf.gov This often promotes the formation of a cis-amide bond, a feature less common in natural peptides but prevalent in complex natural products like cyclosporin (B1163) A. nsf.gov This conformational constraint can lock a peptide into a specific bioactive conformation, potentially increasing its affinity and selectivity for a biological target. mdpi.com

Improved Bioavailability: The N-methyl group increases the lipophilicity of the peptide. monash.edu This modification can enhance the molecule's ability to cross cellular membranes, thereby improving its absorption and distribution throughout the body, which are critical aspects of oral bioavailability. mdpi.comnsf.gov

Table 1: Enhanced Properties Conferred by N-Methylated D-Amino Acid Incorporation
PropertyEffect of N-MethylationEffect of D-ConfigurationCombined Advantage in this compound
Proteolytic ResistanceSteric hindrance at the amide bond prevents enzymatic cleavage. nih.govnih.govProteases are stereospecific for L-amino acids, making D-isomers resistant. nih.govSynergistic and robust protection against enzymatic degradation.
Conformational RigidityIncreases the propensity for cis-amide bonds, restricting backbone flexibility. nsf.govCan induce specific turns or secondary structures not accessible with L-amino acids.Precise control over peptide secondary structure and folding.
BioavailabilityIncreases lipophilicity, which can aid in membrane permeability. mdpi.commonash.eduContributes to overall metabolic stability.Improved pharmacokinetic profile for potential therapeutic applications.

Facilitation of Peptidomimetic Design and Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides while possessing improved drug-like properties. nih.govlongdom.org this compound is a prime building block in this field because it directly addresses the inherent weaknesses of natural peptides, such as enzymatic degradation and poor absorption. mdpi.com By systematically replacing standard amino acids with this modified unit, medicinal chemists can fine-tune the properties of a lead peptide to create a more viable drug candidate. nih.gov The N-methylation and D-configuration are powerful tools for structure-activity relationship (SAR) studies, allowing researchers to probe the conformational requirements for biological activity and to design analogs with enhanced potency and stability. mdpi.com

Scaffolding in the Construction of Complex Molecular Architectures

Beyond linear peptides, this compound serves as a chiral scaffold for constructing more complex, non-peptidic molecules. nih.gov The principle of using amino acids as starting materials for natural product synthesis is well-established, and this compound offers several advantages. Its pre-defined stereocenter ensures the stereochemical integrity of the final product. The orthogonal protecting groups (Cbz on the amine and the carboxylic acid) allow for selective chemical manipulation at either end of the molecule. This enables its use in multi-step syntheses to build complex heterocyclic and polycyclic systems, including pseudo-natural products, where the amino acid core provides a rigid and stereochemically defined starting point. nih.govmdpi.com

Diversification and Derivatization Strategies

The synthetic utility of this compound is further expanded through various chemical transformations that modify its core structure, leading to a diverse range of derivatives for specialized applications.

Chemical Transformations of the N-methylated Amino Acid Moiety (e.g., α-keto acid derivatives)

The functional groups within this compound can be selectively modified to generate new chemical entities. The carboxylic acid can be converted into a variety of other functionalities. One notable transformation is its conversion to an α-keto acid derivative. α-Keto acids are important biological intermediates and synthetic precursors. acs.org The synthesis of α-keto acids from amino acids can be achieved through controlled oxidation reactions. mdpi.com In the context of this compound, this would yield a chiral α-keto acid, a valuable building block for synthesizing other complex molecules. Additionally, the Cbz protecting group can be selectively removed via hydrogenolysis, exposing the N-methyl amine for further functionalization, such as acylation or alkylation, without disturbing the rest of the molecule. organic-chemistry.org

Methodological Advancements in Coupling Reactions

The incorporation of N-methylated amino acids, such as this compound, into peptide sequences presents a significant synthetic challenge due to the steric hindrance imparted by the N-methyl group. This hindrance slows down the rate of amide bond formation and can lead to incomplete reactions. Consequently, methodological advancements have focused on identifying highly efficient coupling reagents and optimizing reaction conditions for both solid-phase and solution-phase platforms.

Compatibility with Established Peptide Coupling Reagents

The success of coupling a sterically hindered amino acid like this compound is highly dependent on the choice of activating agent. Standard carbodiimide (B86325) reagents, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are often inefficient for this purpose, leading to low yields. researchgate.net Similarly, coupling reagents based on the additive 1-Hydroxybenzotriazole (HOBt), including HBTU and TBTU, are also reported to be less effective for mediating acylation of N-methylated residues. peptide.combachem.com

Research has demonstrated that uronium/aminium and phosphonium (B103445) salt-based coupling reagents, particularly those incorporating the additive 1-Hydroxy-7-azabenzotriazole (HOAt) or its non-explosive isostere Oxyma Pure, are significantly more effective. researchgate.netbachem.com Reagents like HATU are successfully used to overcome the steric barrier, promoting higher yields in the coupling of N-methyl amino acids. peptide.combachem.com Phosphonium salts such as PyAOP and PyBOP, often used with HOAt, are also considered among the most promising reagents for these challenging couplings. researchgate.netpeptide.com Other reagents, including PyBrOP and COMU, have also shown good results in promoting amide bond formation with sterically demanding or N-methylated amino acids. peptide.combachem.com

Table 1: Compatibility of Coupling Reagents with N-Methylated Amino Acids

Reagent ClassSpecific ReagentReported Effectiveness for N-Methylated Residues
Uronium/Aminium SaltsHATUHigh efficiency; frequently recommended for sterically hindered couplings. peptide.combachem.com
HBTU / TBTUReported to be less effective compared to HATU. peptide.com
COMUHigh coupling efficiency, comparable to HATU. bachem.com
Phosphonium SaltsPyAOPHighly effective, especially for coupling two N-methyl amino acids. researchgate.netpeptide.com
PyBOPEffective, particularly when used in conjunction with the additive HOAt. researchgate.net
PyBrOPGood results reported for sterically hindered couplings. peptide.combachem.com
CarbodiimidesDCC / DICGenerally inefficient when used without additives for sterically hindered couplings. researchgate.net
EDCPrimarily used for couplings in aqueous solutions; often requires additives. bachem.com

Optimization for Solid-Phase and Solution-Phase Synthetic Platforms

Tailoring synthetic protocols is crucial for the successful incorporation of this compound in both solid-phase and solution-phase methodologies.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, where the growing peptide is anchored to an insoluble resin, optimization strategies are essential to drive the difficult coupling reaction to completion. peptide.combachem.com Key optimization parameters include:

Extended Reaction Times: Allowing longer periods for the coupling reaction can help improve yields.

Double Coupling: If the initial coupling is incomplete, a second coupling cycle with fresh reagents is a common and effective strategy. researchgate.net

Higher Reagent Equivalents: Using a significant excess of the protected amino acid and the coupling reagent (e.g., 4 equivalents) can help drive the reaction forward. peptide.com

Microwave-Enhanced Synthesis: The application of microwave energy has proven to be a powerful tool for accelerating conventionally difficult couplings of sterically hindered amino acids, like N-methylated derivatives, leading to faster reactions and higher efficiency. researchgate.netcem.com

Choice of Solvent: Solvents must ensure the efficient solvation and swelling of the peptide-resin. peptide.com N-methylpyrrolidone (NMP) and N,N-dimethylformamide (DMF) are standard choices that facilitate difficult couplings. peptide.compeptide.com

Reaction Monitoring: Standard monitoring methods like the ninhydrin (B49086) test are ineffective for secondary amines. The bromophenol blue test is a qualitative alternative used to monitor the completion of couplings to N-methylated residues. peptide.com

Table 2: Optimization Parameters for SPPS of N-Methylated Amino Acids

ParameterOptimized ConditionRationale
Coupling ReagentUse of high-efficiency reagents (e.g., HATU, PyAOP, PyBOP/HOAt). peptide.comresearchgate.netOvercomes the high activation energy barrier caused by steric hindrance.
Reaction CyclesPerform a double coupling. researchgate.netEnsures the reaction proceeds to completion when the initial coupling is sluggish.
Energy InputApply microwave irradiation. cem.comDrives difficult couplings to completion quickly and efficiently.
MonitoringUtilize the bromophenol blue test. peptide.comProvides a reliable method for assessing coupling completion, as ninhydrin is ineffective.

Solution-Phase Synthesis

While less common for routine peptide synthesis, solution-phase methods remain important, particularly for fragment condensation or when specific purification strategies are required. nih.gov The principles for optimizing the coupling of this compound are similar to SPPS, focusing on the use of highly potent coupling reagents. However, solution-phase synthesis introduces distinct challenges. A primary concern is the purification of the final product from excess reagents and byproducts. For instance, the use of HATU generates tetramethylurea, a polar byproduct that can be difficult to separate from the desired peptide through standard workup procedures. youtube.com Therefore, optimization in solution-phase synthesis involves a careful balance between using highly reactive reagents to ensure complete reaction and selecting conditions that simplify subsequent purification, which often relies on chromatographic techniques.

Mechanistic and Biochemical Investigations of Cbz N Methyl D Norvaline

Conformational Analysis and Molecular Dynamics Studies

The unique structural features of Cbz-N-methyl-D-norvaline, namely the N-terminal benzyloxycarbonyl (Cbz) group, the N-methylation of the amide bond, and the D-configuration of the norvaline residue, collectively exert a profound influence on its three-dimensional structure and flexibility.

Impact of N-Methylation on Peptide Backbone Conformation and Flexibility

N-methylation of a peptide backbone introduces significant conformational changes by altering the local geometry and hydrogen bonding capabilities. The substitution of the amide proton with a methyl group eliminates the ability of the nitrogen to act as a hydrogen-bond donor, which can disrupt secondary structures like α-helices and β-sheets that rely on these bonds. researchgate.net This modification also introduces steric hindrance, which restricts the available conformational space for the peptide backbone, influencing its folding and secondary structure. researchgate.net

Furthermore, N-methylation lowers the energy barrier for the cis-trans isomerization of the amide bond. rsc.org While the trans conformation is overwhelmingly favored in non-methylated peptides, the energy difference between the cis and trans isomers is significantly reduced upon N-methylation, increasing the likelihood of finding the cis conformation. This ability to adopt different backbone geometries can be crucial for biological activity. Quantum chemical calculations have shown that N-methylation can also lead to an increase in lipophilicity, polarizability, and dipole moment. rsc.org

FeatureImpact of N-MethylationReference
Hydrogen Bonding Eliminates the amide proton as a hydrogen bond donor. researchgate.net
Conformational Space Steric hindrance from the methyl group restricts backbone flexibility. researchgate.net
Amide Bond Isomerization Lowers the energy barrier for cis-trans isomerization, increasing the probability of cis conformers. rsc.org
Physicochemical Properties Increases lipophilicity, aqueous solubility, and dipole moment. rsc.org

Stereochemical Influence on Molecular Recognition and Ligand-Target Interactions

The stereochemistry of this compound plays a critical role in how it interacts with chiral biological macromolecules like enzymes and receptors. Three key stereochemical features define its interaction potential: the D-chiral center, the bulky N-terminal Cbz group, and the N-methyl group.

D-Amino Acid Configuration : The presence of a D-amino acid residue is a crucial feature for modulating peptide structure and function. Peptides containing D-amino acids often exhibit increased resistance to degradation by proteases, which typically recognize L-amino acids. nih.gov The D-configuration forces the side chain into a different orientation compared to its L-counterpart, which can fundamentally alter how a peptide fits into a binding pocket, sometimes leading to enhanced or entirely novel biological activities. nih.gov

N-Methyl Group : As discussed, the N-methyl group restricts backbone conformation. This pre-organization of the peptide backbone can reduce the entropic penalty of binding to a target, potentially leading to higher affinity. The combination of the D-configuration and N-methylation can stabilize specific turn structures that might be optimal for binding to a particular protein surface. acs.org

Stereochemical FeatureInfluence on Molecular InteractionsReference
D-Norvaline Alters side-chain orientation, provides resistance to standard proteases, and can lead to specific recognition by certain enzymes. nih.gov
Cbz Group Provides bulk and aromaticity, enabling hydrophobic and π-stacking interactions with a binding site. explorationpub.com
N-Methyl Group Restricts backbone flexibility, potentially pre-organizing the molecule for optimal binding and reducing the entropic cost of interaction. acs.org

Research into Enzyme Interaction and Inhibition Mechanisms

Incorporating features like N-methylation and D-chirality makes this compound a valuable tool for investigating enzyme mechanisms, serving as a specific substrate or a targeted inhibitor.

Characterization of Substrate Recognition and Binding Profiles

The recognition of this compound by an enzyme is governed by the specific characteristics of the enzyme's active site. N-methylated amino acids can resemble proline in that they are both tertiary amides, allowing them to fit into the P1 pocket of certain enzymes like prolyl oligopeptidases. rsc.orgresearchgate.net Structural studies have revealed that the methyl group can form favorable hydrophobic interactions within the active site that are absent for non-methylated residues. rsc.org

Enzymes such as L-threonine aldolase (B8822740) have been shown to accept various D-amino acids, including D-norvaline, as substrates, indicating that some enzyme classes possess active sites capable of accommodating the stereochemistry and side-chain length of this residue. frontiersin.org Furthermore, the substrate specificity of α-N-terminal methyltransferases, which catalyze the addition of methyl groups to peptides, is often dictated by the sequence of amino acids near the N-terminus. nih.govnih.gov The presence of the hydrophobic norvaline side chain and the D-configuration would be key determinants for binding and turnover in enzymes that process non-canonical amino acids. frontiersin.orgmdpi.com

Elucidation of Inhibition Kinetics and Structural Basis of Enzyme Modulation

This compound and related N-methylated peptides can act as enzyme inhibitors through several mechanisms. acs.org The N-methyl group can sterically block the active site, preventing the binding of the natural substrate or interfering with the catalytic machinery of the enzyme. Peptides incorporating N-methylation have proven effective as inhibitors of amyloid aggregation, where they are thought to block the hydrogen bonding face required for fibril formation. acs.org

The inhibitor constant, Ki, quantifies the potency of an inhibitor, representing the concentration required to reduce the maximal reaction rate by half. google.com For an inhibitor like this compound, its Ki value against a specific enzyme would depend on its binding affinity, which is influenced by the stereochemical and structural features previously discussed. Kinetic studies, often using microdroplet-based devices for high-throughput analysis, are essential to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed) and the associated kinetic parameters like Ki. rsc.org

Illustrative Data Table of Inhibition Kinetics The following table presents hypothetical kinetic data to illustrate how N-methylation and stereochemistry might influence enzyme inhibition. These values are not based on experimental results for this compound and are for conceptual demonstration only.

InhibitorTarget EnzymeInhibition TypeKi (nM) (Hypothetical)
Cbz-L-norvalineProtease XCompetitive500
Cbz-D-norvalineProtease XCompetitive250
Cbz-N-methyl-L-norvalineProtease XMixed150
This compoundProtease XMixed75

Rational Design Principles for Enzyme Modulators Incorporating N-methyl-D-norvaline (excluding drug development/clinical focus)

The unique properties of N-methyl-D-norvaline make it a valuable building block in the rational design of specific enzyme modulators for research purposes. acs.orgnih.gov The design process leverages an understanding of the target enzyme's structure and mechanism.

Key design principles include:

Exploiting Steric Hindrance : The N-methyl group and the D-configuration can be strategically placed to introduce steric hindrance within an enzyme's active site, thereby blocking substrate access or catalysis. This is a common strategy for creating potent inhibitors. nih.gov

Modulating Backbone Conformation : By incorporating N-methyl-D-norvaline, a peptide's backbone can be locked into a specific conformation that is optimal for binding to a target enzyme's surface, potentially outside the active site for allosteric modulation. semanticscholar.org

Enhancing Proteolytic Stability : For peptide-based modulators used in complex biological systems, incorporating N-methylated D-amino acids is a well-established strategy to prevent degradation by proteases, thus increasing the modulator's functional lifetime. researchgate.net

Targeting Specific Enzyme Pockets : The hydrophobic norvaline side chain can be designed to fit into hydrophobic pockets (like the S2 pocket in some proteases), while the Cbz group can provide additional binding interactions. nih.govacs.org Modifying residues in an enzyme's active site can also be performed to better accommodate non-natural substrates like N-methyl-D-norvaline. mdpi.com

Design PrincipleApplication in Modulator DesignReference
Steric Hindrance Introduce steric clashes in an active site to inhibit enzyme activity. nih.gov
Conformational Constraint Pre-organize the peptide into a bioactive conformation for higher affinity. semanticscholar.org
Proteolytic Resistance Increase the half-life of peptide-based modulators in biological assays. researchgate.net
Hydrophobic Targeting Design the modulator to fit specifically into hydrophobic pockets of the target enzyme. nih.govacs.org

Probing Biochemical Pathways with this compound Analogues

Analogues of the synthetic compound this compound serve as valuable chemical tools for interrogating complex biological processes. By systematically modifying the core structure—the D-norvaline residue, the N-methyl group, or the carboxybenzyl (Cbz) protecting group—researchers can design molecular probes to explore the intricacies of specific biochemical pathways. These investigations range from understanding the metabolism of unconventional amino acids to mapping the active sites of critical enzyme systems.

Investigations into Non-Proteinogenic Amino Acid Metabolism

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 22 naturally encoded for protein synthesis, but they play significant roles in cellular metabolism and function. wikipedia.org Many NPAAs act as metabolic intermediates, such as ornithine and citrulline in the urea (B33335) cycle. wikipedia.org The study of NPAA metabolism is crucial, as some, like norvaline, can be mistakenly incorporated into proteins by enzymes such as isoleucyl-tRNA synthetase, potentially leading to altered protein structures and toxicity. nih.gov

Analogues of this compound are employed to probe the enzymes and transport systems involved in NPAA metabolism. The N-methylation of amino acids, for instance, is a key feature recognized by specific transporters like the sodium-coupled neutral amino acid transporter (SNAT) family. nih.gov Studies using N-methylated analogues help to characterize the substrate specificity and binding pockets of these transporters. nih.gov Furthermore, synthetic amino acid derivatives are used to investigate the kinetics and substrate scope of enzymes like branched-chain amino acid aminotransferases (BCATs), which are capable of synthesizing unnatural amino acids such as L-norvaline. researchgate.net The structural effects of incorporating NPAAs into peptides can also be examined; for example, studies have shown that norvaline misincorporation can be more disruptive to protein secondary structures, like β-sheets, than the incorporation of its isomer, valine. nih.gov

Research Findings on Non-Proteinogenic Amino Acid Metabolism

NPAA / AnalogueBiological System/EnzymeResearch FindingReference
NorvalineIsoleucyl-tRNA synthetaseCan be misincorporated at isoleucine positions, causing greater disruption to β-sheet structures compared to valine. nih.gov
Sarcosine (N-methylglycine)SNAT2 TransporterDemonstrates high potency for inhibiting SNAT2-mediated uptake, indicating the transporter's recognition of N-methylated amino acids. nih.gov
L-NorvalineBranched-Chain Amino Acid Aminotransferase (BCAT)Can be synthesized from its corresponding α-keto acid by BCAT, showing the enzyme's utility in producing unnatural amino acids. researchgate.net
β-N-methylamino-L-alanine (BMAA)Protein SynthesisA neurotoxic NPAA that can be mistakenly incorporated into proteins in place of serine. nih.gov

Exploration of Analogues as Probes for Specific Biological Systems (e.g., NMDA receptors, proteases)

The unique structural components of this compound analogues make them suitable for designing probes to target specific and complex biological systems, notably N-methyl-D-aspartate (NMDA) receptors and proteases.

NMDA Receptors

NMDA receptors are ionotropic glutamate (B1630785) receptors essential for excitatory synaptic transmission and synaptic plasticity in the central nervous system. nih.govelifesciences.org These receptors are heterotetrameric complexes, typically composed of two GluN1 subunits and two GluN2 (A-D) subunits, and require both glutamate and a co-agonist (glycine or D-serine) to become fully active. nih.govmednexus.org Given their role in various neurological conditions, NMDA receptors are a significant pharmacological target. elifesciences.org

Amino acid derivatives are fundamental tools for studying the structure and function of NMDA receptors. While direct studies on this compound may be limited, its analogues can be designed as probes based on established principles. For example, D-amino acids like D-serine are known endogenous co-agonists, and other derivatives are used to map the ligand-binding pocket. nih.gov Synthetic analogues with bulky protecting groups or specific stereochemistry, such as a D-configured amino acid, can be used to explore the steric and electronic requirements of the receptor's binding sites, including the glutamate-binding site on the GluN2 subunit. psu.edu This approach helps in the development of subtype-selective modulators, which is a key goal in NMDA receptor pharmacology. nih.govpsu.edu

NMDA Receptor Subunits and Modulatory Probes

Receptor SubunitFunction/RoleExample Probe/ModulatorReference
GluN1Co-agonist binding (glycine, D-serine)D-Serine nih.gov
GluN2A/BGlutamate binding; channel properties(S)-Glutamate psu.edu
GluN2BInteraction with allosteric inhibitorsIfenprodil nih.gov
All SubtypesIon channel pore blockMK-801 (Dizocilpine) mednexus.org

Proteases

Proteases are enzymes that catalyze the cleavage of peptide bonds and are involved in countless physiological and pathological processes. Activity-based probes (ABPs) and fluorogenic substrates are critical for profiling protease activity and for the development of specific inhibitors. stanford.edu Many of these probes are based on peptide sequences recognized by the target protease.

The carboxybenzyl (Cbz) group is a common feature in synthetic protease substrates and inhibitors, often used to modify the N-terminus of a peptide sequence. thermofisher.com For example, fluorogenic substrates like bis-(CBZ-Arg)-R110 (BZAR) are used as general substrates for serine proteases, while sequences like Cbz-Phe-Arg are used for cathepsins. thermofisher.com By altering the amino acid component of these probes, researchers can achieve high specificity for a particular protease or protease family. An analogue based on this compound could be synthesized to probe proteases that recognize hydrophobic residues. The N-methylation and D-configuration would provide resistance to cleavage by many common proteases, making such a compound a potential candidate for a selective inhibitor rather than a substrate. These features allow for the design of tools to dissect the function of individual proteases within complex biological samples. stanford.edu

Examples of Cbz-Peptide Analogues as Protease Probes

Probe/SubstrateTarget Protease FamilyApplicationReference
bis-(CBZ-Arg)-R110 (BZAR)Serine Proteases (e.g., Trypsin)General, highly sensitive fluorogenic substrate for detecting protease activity. thermofisher.com
bis-(CBZ-Phe-Arg)-R110Cysteine Proteases (Cathepsin B, L)Fluorogenic substrate used in flow cytometry to analyze protease activity in immune cells. thermofisher.com
bis-(CBZ-Ile-Pro-Arg)-R110 (BZiPAR)Serine Proteases (e.g., Trypsin)Cell-permeable substrate for continuous monitoring of enzyme turnover and lysosomal protease activity. thermofisher.com
Asp-AOMKCysteine Proteases (Caspases)Activity-based probe that covalently labels active caspases (e.g., caspase-3, -7, -8). stanford.edu

Advanced Analytical and Spectroscopic Characterization in Research Settings

Chromatographic Techniques for Stereoisomeric Analysis

Chromatography is indispensable for separating Cbz-N-methyl-D-norvaline from reaction mixtures and, most importantly, for assessing its stereoisomeric purity. The presence of a chiral center in the D-norvaline moiety necessitates the use of specialized chiral separation techniques.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for determining the enantiomeric excess (% ee) of chiral compounds like this compound. phenomenex.comphenomenex.com This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.

The choice of CSP is critical for achieving successful enantiomeric resolution. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of N-protected amino acids. phenomenex.comsigmaaldrich.com For an N-Cbz protected amino acid, a typical mobile phase might consist of a mixture of hexane and a polar alcohol modifier like isopropanol, often with an acidic additive such as trifluoroacetic acid to improve peak shape. phenomenex.com The enantiomeric excess is calculated from the integrated peak areas of the D- and L-enantiomers in the chromatogram. High enantiomeric purity, often exceeding 99% ee, is critical when these compounds are used as building blocks in peptide synthesis to ensure the stereochemical integrity of the final product. phenomenex.com

Table 1: Illustrative Chiral HPLC Parameters for N-Cbz-Amino Acid Derivatives

Parameter Description
Column Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-1)
Mobile Phase Hexane/Isopropanol with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Detection UV at 220 nm or 254 nm
Analyte This compound

| Expected Outcome | Baseline separation of D- and L-enantiomers, allowing for quantification of enantiomeric excess (% ee). |

This table presents typical starting conditions for method development based on separations of similar N-protected amino acids.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying metabolites in biological samples. nih.govscience.gov For the analysis of amino acid derivatives like this compound or its potential metabolites, derivatization is a mandatory prerequisite to increase volatility and thermal stability. nih.govnih.gov

A common derivatization strategy involves a two-step process: esterification of the carboxyl group (e.g., with methanol or ethanol) followed by acylation or silylation of the amine group. nih.govmdpi.com For N-methylated amino acids, derivatization with reagents like ethyl chloroformate or silylating agents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is effective. nih.govmdpi.com Once derivatized, the compound is separated on a GC column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for structural identification. nih.gov For instance, the mass spectra of ethyl chloroformate derivatives of N-methyl amino acids often show a characteristic abundant ion corresponding to the loss of the ethoxycarbonyl group ([M-COOC2H5]+). nih.govresearchgate.net This technique is instrumental in metabolic studies to track the fate of norvaline derivatives within a biological system.

Spectroscopic Methods for Structural and Conformational Elucidation

Spectroscopic methods provide detailed information about the atomic connectivity and three-dimensional arrangement of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are used to confirm the static structure by identifying all proton and carbon environments within the molecule.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzyloxycarbonyl (Cbz) group, the benzyl (B1604629) CH₂ protons, the N-methyl protons, and the protons of the norvaline backbone (α-CH, β-CH₂, γ-CH₂, and δ-CH₃). The ¹³C NMR spectrum would similarly show characteristic resonances for each carbon atom, including the carbonyl carbons of the urethane and carboxylic acid moieties. semmelweis.huuobaghdad.edu.iq Advanced 2D NMR techniques, such as COSY and HSQC, are used to establish proton-proton and proton-carbon correlations, respectively, confirming the atomic connectivity. Dynamic processes, such as restricted rotation around the N-C(O) bond of the carbamate (B1207046), can be studied by observing changes in the NMR spectra at different temperatures.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Cbz-Aromatic ~7.35 (m, 5H) ~128-136
Cbz-CH₂ ~5.1 (s, 2H) ~67
N-CH₃ ~2.9 (s, 3H) ~35
Norvaline α-CH ~4.5 (t, 1H) ~60
Norvaline β-CH₂ ~1.8 (m, 2H) ~33
Norvaline γ-CH₂ ~1.3 (m, 2H) ~20
Norvaline δ-CH₃ ~0.9 (t, 3H) ~14
Urethane C=O - ~156

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary depending on solvent and other experimental conditions.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.govnih.gov It is an exceptionally sensitive technique for assessing the stereochemistry and probing the solution-state conformation of chiral compounds. chiralabsxl.comsubr.edu

Computational Chemistry Approaches for Molecular Understanding

Computational chemistry and molecular modeling serve as powerful complements to experimental techniques, providing insights into the molecular properties and behavior of this compound at an atomic level. mdpi.comresearchgate.net Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to predict the molecule's minimum energy conformation, analyze its electronic structure, and calculate theoretical spectroscopic data. wisc.eduwiley.com

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the molecule over time in a simulated solvent environment. nih.govnih.gov These simulations provide a detailed picture of the flexibility of the norvaline side chain and the rotational freedom around key single bonds. By calculating parameters such as bond lengths, bond angles, and dihedral angles from the simulation trajectory, researchers can gain a comprehensive understanding of the molecule's preferred three-dimensional structures. bonvinlab.org Furthermore, computational approaches can be used to predict NMR chemical shifts and simulate CD spectra, which can then be compared with experimental data to validate the proposed structures and conformations. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a protein receptor. acs.org These simulations provide valuable information on the binding affinity, orientation, and stability of the ligand-protein complex.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. This allows for the identification of the most likely binding mode and an estimation of the binding free energy. For a compound like this compound, docking studies would elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues in the active site of a target protein.

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the this compound-protein complex over time. nih.govmdpi.com MD simulations provide a more realistic representation of the biological system by simulating the movements of atoms and molecules, taking into account the surrounding solvent. nih.gov These simulations can reveal important information about the stability of the ligand's binding pose, conformational changes in the protein upon ligand binding, and the role of water molecules in mediating the interaction. The trajectory of the simulation can be analyzed to calculate various parameters, such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), to assess the stability of the complex. mdpi.com

Simulation Parameter Description Information Gained for this compound
Binding Free Energy The overall energy change upon binding of the ligand to the protein.Predicts the strength of the interaction between this compound and its target protein.
Key Amino Acid Residues Specific amino acids in the protein's active site that form significant interactions with the ligand.Identifies the critical residues for the recognition and binding of this compound.
Interaction Types The nature of the chemical interactions (e.g., hydrogen bonds, hydrophobic contacts).Details the specific forces that stabilize the this compound-protein complex.
Conformational Changes Alterations in the three-dimensional structure of the protein or ligand upon binding.Reveals how the binding of this compound might induce functional changes in the target protein.
Complex Stability (RMSD) A measure of the average distance between the atoms of the superimposed protein-ligand complex over time.Indicates the stability of the predicted binding mode of this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling (via in silico methods)

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.org For a compound like this compound, QSAR models can be developed to predict its biological activity based on its molecular descriptors.

The first step in a QSAR study is to generate a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated for each compound. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to build a mathematical model that correlates the molecular descriptors with the biological activity. The predictive power of the QSAR model is assessed through various validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds.

A validated QSAR model can be used to predict the activity of new, untested compounds, such as derivatives of this compound, thereby guiding the design of more potent and selective molecules. These in silico predictions can significantly reduce the time and cost associated with experimental screening.

Descriptor Type Examples Relevance to this compound Activity Prediction
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesInfluence electrostatic interactions and reactivity with the target protein.
Steric Molecular weight, Molar refractivity, van der Waals volumeDetermine the fit of the molecule within the binding site.
Hydrophobic LogP, Solvent accessible surface areaGovern the partitioning of the molecule into biological membranes and its hydrophobic interactions.
Topological Connectivity indices, Shape indicesDescribe the branching and overall shape of the molecule.

By employing these advanced analytical and spectroscopic characterization techniques in a research setting, a comprehensive understanding of the molecular properties and potential biological interactions of this compound can be achieved.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Pathways for Cbz-N-methyl-D-norvaline

The synthesis of modified amino acids like this compound traditionally relies on methods that can be resource-intensive and generate considerable waste. advancedchemtech.com Future research is increasingly focused on developing greener and more efficient synthetic protocols.

Key areas of development include:

Green Solvents and Reagents : Conventional peptide synthesis often employs solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF), which have significant toxicity concerns. advancedchemtech.comrsc.org Research is shifting towards the use of more environmentally benign solvents such as propylene (B89431) carbonate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), and even water. rsc.orgacs.orgbiotage.com For the synthesis of Cbz-protected amines, protocols using water or PEG-600 as a medium are being explored to create more sustainable processes. ijacskros.comhighfine.com

Continuous Flow Synthesis : Moving from traditional batch processing to continuous flow systems can minimize waste by allowing for precise control over reaction conditions and reducing the need for large excesses of reagents. advancedchemtech.com

Enzymatic and Chemoenzymatic Strategies : Biocatalysis offers a highly specific and efficient alternative to traditional chemical synthesis. Future pathways may involve the use of engineered enzymes for the N-methylation step, which could provide high enantiopurity and reduce the need for protecting groups. nih.gov A chemoenzymatic strategy could involve the bioconjugation of a peptide to a methyltransferase for backbone N-methylation. nih.gov

Atom Economy-Focused Reactions : Methodologies that maximize the incorporation of starting materials into the final product are a cornerstone of green chemistry. This includes exploring catalytic C-H activation for side-chain modifications or developing novel N-methylation techniques that avoid the use of hazardous reagents.

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methodologies.
ParameterTraditional SynthesisEmerging Sustainable Pathways
SolventsDMF, DCM, NMP rsc.orgbiotage.comWater, Propylene Carbonate, 2-MeTHF, PEG-600 advancedchemtech.comacs.orghighfine.com
Process TypeBatch ProcessingContinuous Flow Synthesis advancedchemtech.com
CatalysisStoichiometric ReagentsBiocatalysis (Enzymes), Chemoenzymatic Methods nih.gov
Waste GenerationHigh (80-90% from washes and purifications) advancedchemtech.comReduced E-Factors, Minimized Waste Streams greentech.fr

Exploration of Undiscovered Biological Targets and Mechanistic Insights for its Derivatives

The incorporation of N-methylated and D-amino acids into peptides is a well-established strategy for enhancing their therapeutic properties. peptide.commdpi.com N-methylation can increase proteolytic stability, improve membrane permeability, and constrain the peptide's conformation, which can lead to enhanced binding affinity and selectivity for biological targets. peptide.comnbinno.com The D-configuration of norvaline further contributes to resistance against enzymatic degradation. mdpi.com

Future research will likely focus on incorporating this compound into novel peptide sequences to:

Target Protein-Protein Interactions (PPIs) : The conformational constraints imposed by N-methylation can be exploited to design peptides that mimic secondary structures like β-turns, which are often involved in PPIs. This could lead to the development of inhibitors for previously "undruggable" targets.

Develop Novel Antimicrobial Peptides (AMPs) : The substitution of natural amino acids with N-methylated counterparts can modulate the therapeutic properties of AMPs, potentially enhancing their stability and activity against resistant bacterial strains. mdpi.com

Create CNS-Penetrant Peptides : N-methylation has been shown to enhance the ability of peptides to cross the blood-brain barrier, opening up possibilities for treating neurological disorders. peptide.com

Gain Mechanistic Insights : By systematically replacing standard amino acids with this compound in a known bioactive peptide, researchers can probe the specific conformational requirements for binding and activity. nih.govnih.gov This provides a deeper understanding of the structure-activity relationship (SAR).

Table 2: Potential Applications of this compound Derivatives in Exploring Biological Targets.
Derivative ClassStructural ModificationPotential Biological Target/ApplicationRationale
Cyclic PeptidesIncorporation into a macrocyclic scaffold.GPCRs, Ion Channels, Protein-Protein InterfacesN-methylation enhances membrane permeability and stability in cyclic peptides. nih.govresearchgate.net
Linear PeptidomimeticsStrategic placement within a linear peptide sequence.Enzyme inhibitors, Receptor antagonists researchgate.netIncreases resistance to proteases and improves pharmacokinetic profile. peptide.com
Blood-Brain Barrier ShuttlesIncorporation into peptides rich in N-methylated residues.Central Nervous System (CNS) targetsN-methylation can facilitate passive diffusion across the blood-brain barrier. peptide.com

Integration into Advanced Materials Science and Bio-Conjugation Chemistry

The unique properties of unnatural amino acids are increasingly being leveraged in materials science to create novel biomaterials with tailored functions. This compound can serve as a valuable building block in this domain.

Future applications include:

Self-Assembling Peptides : The conformational preferences induced by N-methylation can be used to design peptides that self-assemble into well-defined nanostructures like hydrogels, nanotubes, or nanofibers. These materials have potential applications in tissue engineering, drug delivery, and regenerative medicine.

Functionalized Polymers : The amino acid can be incorporated into polymer backbones to create functional materials. After synthesis, the Cbz group can be removed to expose the amine, which can then be used for conjugation to other molecules, such as drugs or imaging agents. vectorlabs.com

Bioconjugation : The precise control over chemical reactivity offered by protected amino acids is crucial in bioconjugation chemistry. vectorlabs.com this compound can be used in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), where specific linkers and payloads are attached to a biomolecule. The N-methyl group can influence the stability and conformation of the linker region.

Table 3: Emerging Applications in Materials Science and Bio-conjugation.
Application AreaSpecific Use of this compoundPotential Outcome
BiomaterialsComponent of self-assembling peptide hydrogels.Materials with enhanced stability and controlled mechanical properties for cell culture or drug release.
Polymer ChemistryMonomer for the synthesis of functional polyamides.Creation of biocompatible polymers with tunable properties and sites for further functionalization.
Antibody-Drug Conjugates (ADCs)Incorporation into the peptide linker between the antibody and the cytotoxic drug.Improved linker stability and optimized drug release profile.

Applications in Chemical Probes and Bio-orthogonal Labeling Strategies

Chemical probes are essential tools for studying biological processes in their native environment. nih.gov Bio-orthogonal labeling involves the use of chemical reactions that can occur in living systems without interfering with native biochemical processes. acs.orgnih.gov Unnatural amino acids are central to these strategies, as they can be engineered to contain unique chemical "handles" for selective modification. nih.govacs.orgresearchgate.net

Future research could adapt this compound for these applications by:

Introducing Bio-orthogonal Handles : The norvaline side chain could be chemically modified to include a bio-orthogonal group, such as an azide (B81097), alkyne, or tetrazine. google.comnih.gov This modified version of the amino acid could then be incorporated into proteins using genetic code expansion techniques. nih.gov The resulting protein could be selectively labeled with a probe (e.g., a fluorophore) for imaging studies. acs.orgacs.org

Developing Environment-Sensing Probes : The unique local environment created by the N-methyl group and the D-amino acid could be exploited to design fluorescent amino acid probes. For example, a fluorophore could be attached to the side chain, and its emission properties might change in response to local conformational changes or binding events. semanticscholar.orgnih.gov

Site-Specific Protein Labeling : By synthesizing a derivative of this compound with a reactive handle, researchers can achieve site-specific labeling of proteins. This allows for unprecedented control over the placement of probes, enabling detailed studies of protein structure, function, and dynamics within living cells. researchgate.netacs.org

Table 4: Potential Strategies for Chemical Probe and Bio-orthogonal Labeling Applications.
StrategyModification to this compoundBio-orthogonal ReactionApplication
Click ChemistryAddition of an azide or alkyne group to the side chain.Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). acs.orgFluorescent labeling of proteins for live-cell imaging. acs.org
Inverse Electron Demand Diels-AlderAddition of a tetrazine or strained alkene (e.g., trans-cyclooctene) to the side chain.Tetrazine Ligation. nih.govUltra-fast and highly specific in vivo protein labeling. nih.gov
Fluorescent ProbesAttachment of an environmentally sensitive fluorophore (e.g., nitrobenzoxadiazole).N/AProbing protein conformation and binding events through changes in fluorescence. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.